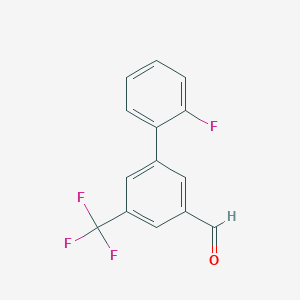

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide

Vue d'ensemble

Description

“2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide” is a compound with the molecular formula C16H17N3O2 and a molecular weight of 283.33 . It is part of a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives that have been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Synthesis Analysis

The synthesis of these compounds involves the design and development of novel indole scaffolds . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature . The specific molecular structure analysis for “this compound” is not explicitly mentioned in the available resources.Applications De Recherche Scientifique

Anticancer Properties

The derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide, similar in structure to 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide, have been explored for their potential as anticancer agents. These compounds have demonstrated significant inhibition of various cancer cell lines, including human lung adenocarcinoma, HeLa, and human colorectal cancer cells. The selectivity of these compounds towards cancer cells over normal cells suggests their potential as targeted anticancer agents. Moreover, some compounds in this series have shown potent anticancer activities, particularly as inhibitors of the epidermal growth factor receptor (EGFR), a well-known target in cancer therapy (Zhang et al., 2017).

Antimicrobial Properties

Compounds structurally related to this compound have been synthesized and assessed for their antimicrobial activities. For instance, certain Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes have exhibited notable antimicrobial properties. This indicates the potential of such compounds in the development of new antimicrobial agents (Arora et al., 2013).

Synthetic Applications

The structural motif of this compound has been utilized in the synthesis of various heterocyclic compounds, such as triazoles, oxadiazoles, and thiadiazoles. These compounds, derived from N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine, have potential applications in various fields including material science and pharmaceuticals (El-Essawy & Rady, 2011).

Mécanisme D'action

Target of Action

The primary target of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) amongst others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

The compound interacts with EGFR, inhibiting its activity This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and survival

Biochemical Pathways

The inhibition of EGFR by this compound affects several downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting EGFR, the compound can disrupt these pathways, leading to reduced cell proliferation and survival.

Result of Action

The result of the compound’s action is a reduction in cell proliferation and survival . This is due to the inhibition of EGFR and the subsequent disruption of downstream signaling pathways. This makes this compound a potential therapeutic agent for diseases characterized by overactive EGFR signaling, such as certain types of cancer.

Propriétés

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c17-14(16(20)19-10-12-4-3-7-21-12)8-11-9-18-15-6-2-1-5-13(11)15/h1-7,9,14,18H,8,10,17H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLXKOCHDBPFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807632 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B3090800.png)

![4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide](/img/structure/B3090815.png)

![4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090826.png)